![molecular formula C9H14N2O2 B1608481 methyl 3-isobutyl-1H-pyrazole-5-carboxylate CAS No. 517870-29-0](/img/structure/B1608481.png)
methyl 3-isobutyl-1H-pyrazole-5-carboxylate
Overview
Description
Methyl 3-isobutyl-1H-pyrazole-5-carboxylate, also known as IBMP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a heterocyclic compound with the empirical formula C9H14N2O2 .
Synthesis Analysis
The synthesis of pyrazole derivatives, including methyl 3-isobutyl-1H-pyrazole-5-carboxylate, has been reported in various studies . For instance, Siddiqui et al. (2013) reported the synthesis of novel pyrazole derivatives bearing a benzofuran moiety .Molecular Structure Analysis
The molecular structure of methyl 3-isobutyl-1H-pyrazole-5-carboxylate consists of a 5-membered pyrazole ring with a methyl group and an isobutyl group attached to the nitrogen atoms, and a carboxylate group attached to one of the carbon atoms .Chemical Reactions Analysis
Pyrazole derivatives, including methyl 3-isobutyl-1H-pyrazole-5-carboxylate, have been used in various chemical reactions. For example, they have been used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .Physical And Chemical Properties Analysis
Methyl 3-isobutyl-1H-pyrazole-5-carboxylate has a molecular weight of 182.22 g/mol . The predicted properties include a density of 1.2±0.1 g/cm3, boiling point of 333.3±30.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C .Scientific Research Applications
Medical Research DAO Inhibition
Pyrazole carboxylic acids have been identified as potent and selective inhibitors of D-amino acid oxidase (DAO), which is significant in protecting cells from oxidative stress induced by D-Serine and preventing formalin-induced tonic pain .
Chemical Studies Tautomeric Stabilization
Studies involving restricted Hartree-Fock and DFT have investigated the role of solvents in the tautomeric stabilization of pyrazole derivatives, which is a fundamental aspect of chemical research for understanding molecular behavior .
Catalysis Synthesis Enhancement
Pyrazole derivatives have been synthesized using Nano-ZnO as a catalyst, demonstrating regioselective synthesis processes that are important in chemical manufacturing and research .
Agricultural Chemistry Insecticidal Compounds
The pyrazole scaffold has been utilized in the synthesis of insecticidal compounds, such as 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbohydrazide, which shows effectiveness against certain insect species like Helicoverpa armigera and Plutella xylostella .
Mechanism of Action
While the specific mechanism of action for methyl 3-isobutyl-1H-pyrazole-5-carboxylate is not mentioned in the sources, pyrazole derivatives have been studied for their potential applications in various fields, including medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Safety and Hazards
properties
IUPAC Name |
methyl 5-(2-methylpropyl)-1H-pyrazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-6(2)4-7-5-8(11-10-7)9(12)13-3/h5-6H,4H2,1-3H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVPIXBYEPVQRDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC(=NN1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50402712 | |
Record name | methyl 3-isobutyl-1H-pyrazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50402712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-isobutyl-1H-pyrazole-5-carboxylate | |
CAS RN |
517870-29-0 | |
Record name | methyl 3-isobutyl-1H-pyrazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50402712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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